Methyl 4-azidobutanoate
Overview
Description
Methyl 4-azidobutanoate is a chemical compound with the molecular formula C5H9N3O2 . It has a molecular weight of 143.145 g/mol .
Synthesis Analysis
The synthesis of Methyl 4-azidobutanoate involves several steps. It can be synthesized from Br-C3-methyl ester . Other precursors include Methyl 4-chloro and Methyl 4-Iodobu . The exact synthesis process and conditions may vary depending on the specific requirements of the reaction .Molecular Structure Analysis
The molecular structure of Methyl 4-azidobutanoate consists of 5 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure can be represented by the SMILES notation: COC(=O)CCCN=[N+]=[N-] .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 4-azidobutanoate are not fully known. The melting point, boiling point, density, and refractive index are not available .Scientific Research Applications
Supramolecular Chemistry
Methyl 4-azidobutanoate: plays a significant role in the field of supramolecular chemistry . This branch of chemistry focuses on the design and study of complex structures based on intermolecular noncovalent bonds. The compound can be used to construct supramolecular assemblies, which are entities formed by associating multiple chemical species .
Crystal Engineering
In crystal engineering , Methyl 4-azidobutanoate can be utilized to create cocrystalline architectures. These structures are designed to incorporate specific interactions, such as halogen bonds, which are crucial for the precise control of molecular assemblies .
Drug Delivery Systems
The compound’s structural properties make it suitable for developing drug delivery systems . Its ability to form noncovalent bonds can be exploited to create targeted delivery mechanisms that can transport pharmaceutical agents to specific sites within the body .
Functional Materials
Methyl 4-azidobutanoate: can be used in the synthesis of functional materials . These materials have properties that can be harnessed for various applications, including sensors, actuators, and electronic devices .
Molecular Gyroscopes
The compound’s unique molecular structure allows for its use in the creation of molecular gyroscopes . These are molecules that can rotate around their axis and are studied for their potential applications in nanotechnology and materials science .
Chemical Kinetics
Methyl 4-azidobutanoate: can also contribute to the study of chemical kinetics . Its involvement in dynamic processes helps researchers understand reaction rates and the complexities of how reactions occur at the molecular level .
Safety and Hazards
Methyl 4-azidobutanoate is classified as having acute toxicity for inhalation, dermal contact, and oral ingestion . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place in a closed container .
Relevant Papers There are several papers that have been published related to Methyl 4-azidobutanoate . These papers discuss various aspects of the compound, including its synthesis, properties, and potential applications. Further analysis of these papers would provide more detailed information about Methyl 4-azidobutanoate.
properties
IUPAC Name |
methyl 4-azidobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-10-5(9)3-2-4-7-8-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCLJBYTRUAAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50527176 | |
Record name | Methyl 4-azidobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50527176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-azidobutanoate | |
CAS RN |
87517-47-3 | |
Record name | Methyl 4-azidobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50527176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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